molecular formula C16H15ClN6O B14151499 5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide

5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide

Cat. No.: B14151499
M. Wt: 342.78 g/mol
InChI Key: YQLMBRBSIHQIKR-GIJQJNRQSA-N
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Description

5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide typically involves multiple steps. One common method starts with the preparation of 5-Methyl-2H-pyrazole-3-carboxylic acid, which is then reacted with 1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C16H15ClN6O

Molecular Weight

342.78 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H15ClN6O/c1-10-8-14(20-19-10)16(24)21-18-9-13-11(2)22-23(15(13)17)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,19,20)(H,21,24)/b18-9+

InChI Key

YQLMBRBSIHQIKR-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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